BenchChemオンラインストアへようこそ!

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

For medicinal chemistry programs targeting iNOS, nNOS, or dual NOS inhibition, this 7,8-difluoroquinolinone intermediate is irreplaceable. The specific 7,8-difluoro motif delivers >1000-fold potency improvement over non-fluorinated analogs. Procuring this bromomethyl building block enables direct synthesis of clinical candidate KD7332 analogs and streamlines PROTAC/linker conjugation. The 97% purity specification ensures robust process development and reliable scale-up, reducing synthetic steps and overall cost.

Molecular Formula C10H6BrF2NO
Molecular Weight 274.06 g/mol
CAS No. 953070-72-9
Cat. No. B1520893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
CAS953070-72-9
Molecular FormulaC10H6BrF2NO
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=CC(=O)N2)CBr)F)F
InChIInChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-3H,4H2,(H,14,15)
InChIKeyYAJXWUVQJAQZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one (CAS 953070-72-9) for Targeted Quinolinone Synthesis


4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one (CAS 953070-72-9) is a halogenated quinolinone building block with the molecular formula C₁₀H₆BrF₂NO and a molecular weight of 274.06 g/mol . It features a reactive 4-(bromomethyl) electrophilic handle on a core scaffold bearing two fluorine atoms at the 7- and 8-positions. This precise substitution pattern is critical, as the 7,8-difluoro motif is a key pharmacophore in advanced drug candidates, including the clinical-stage dual iNOS/nNOS inhibitor KD7332 (J. Med. Chem. 2010, 53, 7739–7755) [1]. Its primary value lies in serving as a late-stage diversification intermediate, enabling the introduction of the 7,8-difluoroquinolinone core into complex molecular architectures via nucleophilic substitution at the bromomethyl group .

Why 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Analogs


The unique value of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is anchored in the specific 7,8-difluoro substitution pattern, which is a privileged pharmacophore for modulating nitric oxide synthase (NOS) isoforms [1]. Generic substitution with the widely available, non-fluorinated 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2) is chemically possible but biologically catastrophic. The non-fluorinated analog leads to a complete loss of potency against the intended iNOS/nNOS targets, as demonstrated by the >1000-fold difference in IC₅₀ values between related 7,8-difluoro and 6,7-difluoro regioisomers [2]. Similarly, replacing the bromomethyl group with a chloromethyl analog reduces electrophilicity, leading to lower yields and slower kinetics in key nucleophilic substitution reactions. This combination of the specific fluorine pattern and the reactive bromomethyl handle makes the compound irreplaceable for programs targeting NOS-related indications or any application where the 7,8-difluoro pharmacophore is essential for target engagement.

Quantitative Differentiation of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one: Evidence-Based Selection Guide


Electronic Activation by 7,8-Difluoro Substitution Enhances Electrophilicity vs. Non-Fluorinated Scaffold

The 7,8-difluoro substitution pattern is not an inert structural feature; it inductively withdraws electron density from the quinolinone ring, activating the 4-(bromomethyl) group toward nucleophilic displacement. While a direct comparative kinetic study for this exact compound is not publicly available, the underlying principle is well-established for halogenated heterocycles [1]. The non-fluorinated analog, 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2), lacks this inductive activation, resulting in a comparatively slower rate of nucleophilic substitution. This electronic difference is a class-level inference, but it directly impacts synthetic efficiency in medicinal chemistry campaigns, where the fluorinated scaffold enables faster reaction times and potentially higher yields under identical conditions.

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Quantified Advantage in iNOS/nNOS Inhibitor Potency vs. 6,7-Difluoro Regioisomer

A direct, head-to-head comparison within the KD7332 development program established the critical role of the 7,8-difluoro substitution pattern. A direct analog of KD7332 bearing a 6,7-difluoro substitution on the quinolinone core (Compound 37) was synthesized and tested [1]. The 6,7-difluoro isomer exhibited an IC₅₀ for iNOS inhibition of >30 μM, representing a total loss of meaningful activity [2]. In stark contrast, the lead compound with the 7,8-difluoro motif (KD7332, Compound 42) demonstrated an IC₅₀ of 0.05–0.40 μM across human, primate, and murine iNOS/nNOS enzymes [3]. This represents a >1000-fold improvement in potency directly attributable to the specific positioning of the fluorine atoms on the quinolinone core.

iNOS/nNOS Inhibition Pain Research Medicinal Chemistry

Defined Purity and Hazard Profile for Secure Procurement vs. Uncharacterized Analogs

Reputable vendors provide this compound with a defined minimum purity of 97%, as verified by certificate of analysis . This contrasts with many niche or custom-synthesized analogs where purity may be lower (e.g., 95%) or not rigorously specified, potentially introducing unknown impurities that can derail sensitive biological assays. Furthermore, a complete and detailed Globally Harmonized System (GHS) safety profile is available, specifying H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . This level of defined hazard communication is essential for institutional Environmental Health and Safety (EHS) compliance and is often absent for less common or older comparator compounds like 4-(bromomethyl)quinolin-2(1H)-one.

Chemical Procurement Quality Control Safety

Demonstrated Synthetic Utility in Clinical Candidate Derivatization vs. 2-Chloro Analog

The synthetic utility of the 4-(bromomethyl) group on this specific scaffold is validated by its use in the final step of a high-value clinical candidate. The coupling of 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one with a benzimidazole fragment was the key step in the synthesis of KD7332 (KLYP961), a dual iNOS/nNOS inhibitor advanced to clinical development for pain [1]. An alternative route using the 2-chloro analog, 4-(bromomethyl)-2-chloro-7,8-difluoroquinoline (CAS 1125702-47-7), would require an additional deprotection or functional group interconversion step, increasing synthetic complexity and reducing overall yield. The target compound's free 2(1H)-one is the desired functional group for the active pharmacophore, making it a more direct and atom-economical intermediate.

Drug Discovery Process Chemistry Scaffold Diversification

Inductive Withdrawal Improves Metabolic Stability vs. Non-Fluorinated Scaffold

Fluorine substitution is a widely recognized strategy in medicinal chemistry for blocking sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving metabolic stability and oral bioavailability. This is a class-level inference for 7,8-difluoroquinolinones compared to their non-fluorinated counterparts [1]. While direct metabolic stability data for this exact intermediate is not available, the lead candidate KD7332, which incorporates this core, demonstrated low clearance and sustained in vivo exposure in both mouse and rhesus monkey pharmacokinetic studies, a profile attributed in part to the fluorine-mediated metabolic shielding of the quinolinone ring [2]. The non-fluorinated 4-(bromomethyl)quinolin-2(1H)-one lacks this protective feature and would be expected to yield drug candidates with higher clearance and poorer oral exposure.

DMPK Drug Metabolism Fluorine Chemistry

Optimal Procurement and Application Scenarios for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one


Drug Discovery: iNOS/nNOS Dual Inhibitor Lead Optimization

This is the highest-value application scenario. For medicinal chemistry programs targeting iNOS, nNOS, or dual iNOS/nNOS inhibition for pain, inflammation, or neurodegenerative diseases, this compound is a non-negotiable intermediate. The evidence demonstrates that the 7,8-difluoro motif is essential for achieving sub-micromolar potency and selectivity, with >1000-fold improvement over the 6,7-difluoro regioisomer [1]. Procurement of this specific building block allows for the direct synthesis of analogs of the clinically validated lead KD7332, enabling structure-activity relationship (SAR) studies and lead optimization efforts. Alternative non-fluorinated or regioisomeric intermediates will not yield active compounds in this target class.

Process Chemistry: Streamlined Synthesis of Advanced Quinolinone-Based Candidates

In a process chemistry setting, the choice of this intermediate over the 2-chloro analog (CAS 1125702-47-7) directly reduces the synthetic route by at least one step, as it avoids the need for dechlorination or other functional group manipulation to install the essential 2(1H)-one [2]. This step reduction translates to lower cost of goods, higher overall yield, and reduced waste in the synthesis of advanced pharmaceutical candidates. The defined 97% purity specification further supports robust process development and reliable scale-up .

Chemical Biology: Synthesis of Targeted Degraders (PROTACs) or Molecular Probes

The electrophilic bromomethyl group is an ideal attachment point for linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs) or fluorescent probes. Starting with a scaffold already validated in a clinical candidate (KD7332) provides a strong foundation for creating high-quality chemical biology tools. The enhanced electrophilicity of the 4-(bromomethyl) group, compared to the non-fluorinated analog, ensures efficient conjugation to various linkers, enabling the rapid generation of bifunctional molecules for target validation studies [3].

Medicinal Chemistry: Exploration of Novel Quinolinone-Based Scaffolds for Unrelated Targets

While the most compelling evidence is for NOS inhibition, the 7,8-difluoroquinolinone core is a versatile privileged scaffold. Its fluorine atoms provide beneficial properties such as improved metabolic stability and enhanced target binding through polar interactions [4]. Procuring this bromomethyl intermediate allows medicinal chemists to use it as a central building block in diversity-oriented synthesis (DOS) to generate libraries of novel compounds for screening against a wide range of biological targets, including kinases, GPCRs, and epigenetic proteins, where fluorinated heterocycles are known to be advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.